4,4'-[(E)-Diazenediyl]bis(4-methylpentanoic acid)
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Overview
Description
4,4’-[(E)-Diazenediyl]bis(4-methylpentanoic acid) is a compound known for its unique structure and properties It is characterized by the presence of a diazenediyl group (N=N) linking two 4-methylpentanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(4-methylpentanoic acid) typically involves the reaction of 4-methylpentanoic acid derivatives with diazenediyl precursors. One common method is the reaction of 4-methylpentanoic acid with a diazonium salt under controlled conditions to form the diazenediyl linkage. The reaction conditions often require a specific pH range and temperature to ensure the stability of the diazenediyl group.
Industrial Production Methods
In industrial settings, the production of 4,4’-[(E)-Diazenediyl]bis(4-methylpentanoic acid) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(4-methylpentanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can break the diazenediyl linkage, leading to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
4,4’-[(E)-Diazenediyl]bis(4-methylpentanoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4’-[(E)-Diazenediyl]bis(4-methylpentanoic acid) exerts its effects involves the interaction of the diazenediyl group with molecular targets. The diazenediyl linkage can undergo cleavage or transformation under specific conditions, leading to the release of reactive intermediates. These intermediates can interact with cellular pathways, enzymes, or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Azobis(4-cyanopentanoic acid): Similar in structure but contains cyano groups instead of methyl groups.
4,4’-Azobis(4-carboxylic acid): Contains carboxylic acid groups instead of methyl groups.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(4-methylpentanoic acid) is unique due to its specific diazenediyl linkage and the presence of 4-methylpentanoic acid moieties. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61630-29-3 |
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Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
4-[(4-carboxy-2-methylbutan-2-yl)diazenyl]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,7-5-9(15)16)13-14-12(3,4)8-6-10(17)18/h5-8H2,1-4H3,(H,15,16)(H,17,18) |
InChI Key |
QESJQPOHYHFRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)N=NC(C)(C)CCC(=O)O |
Origin of Product |
United States |
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